molecular formula C21H14N4O4S B1674673 2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile CAS No. 337500-87-5

2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile

Cat. No. B1674673
M. Wt: 418.4 g/mol
InChI Key: YBZQMVDFRWVFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-0028574 is an inhibitor of SIRT1. It also acts as an inhibitor of the human MDM2-p53 interaction.

properties

CAS RN

337500-87-5

Product Name

2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile

Molecular Formula

C21H14N4O4S

Molecular Weight

418.4 g/mol

IUPAC Name

2-amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C21H14N4O4S/c22-8-14-19(11-1-4-13(26)5-2-11)15(9-23)21(25-20(14)24)30-10-18(29)12-3-6-16(27)17(28)7-12/h1-7,26-28H,10H2,(H2,24,25)

InChI Key

YBZQMVDFRWVFTH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC(=C(C=C3)O)O)N)C#N)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC(=C(C=C3)O)O)N)C#N)O

Appearance

Solid powder

Other CAS RN

337500-87-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LDN-0028574;  LDN 0028574;  LDN0028574;  LDN-28574;  SIRT1-Inhibitor-I1;  SIRT1-I1;  LDN 28574;  LDN28574;  SIRT1I1;  SIRT1 I1;  SIRT1 Inhibitor I1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile
Reactant of Route 2
2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile
Reactant of Route 3
2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile
Reactant of Route 4
2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile
Reactant of Route 5
2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile
Reactant of Route 6
2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile

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